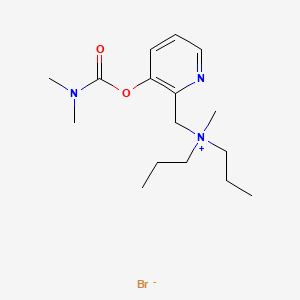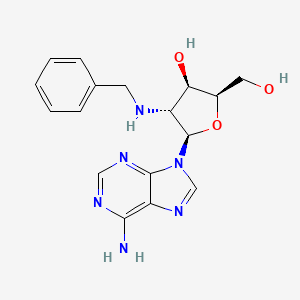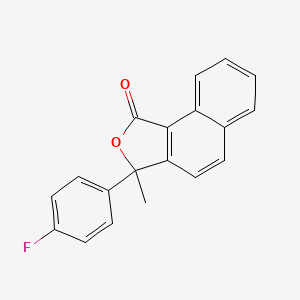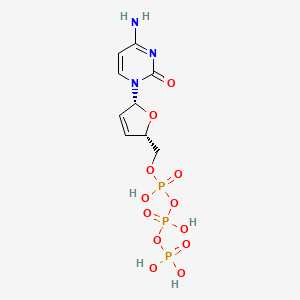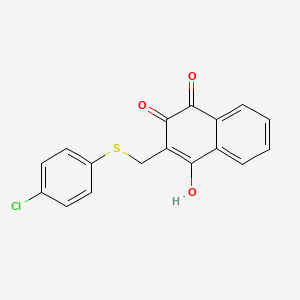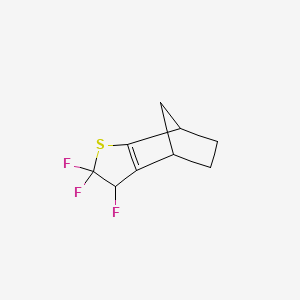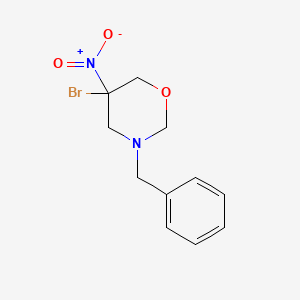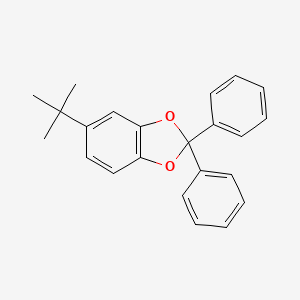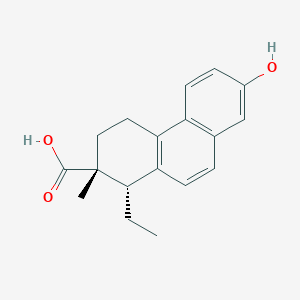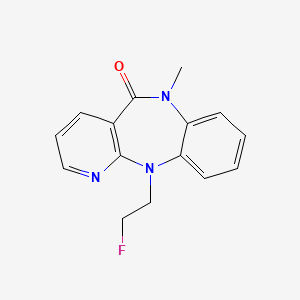![molecular formula C43H49FeNP2 B12801278 Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- is an organometallic compound with the molecular formula C43H39FeNP2. This compound is a derivative of ferrocene, which is known for its sandwich structure consisting of two cyclopentadienyl rings sandwiching a central iron atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- typically involves the reaction of ferrocene with appropriate phosphine and amine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium cations.
Reduction: Reduction reactions can convert the ferrocenium cation back to the neutral ferrocene.
Substitution: The compound can participate in substitution reactions where ligands attached to the ferrocene core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield ferrocenium salts, while substitution reactions can produce a variety of substituted ferrocene derivatives.
Scientific Research Applications
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in bioorganometallic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- exerts its effects involves its ability to coordinate with metal centers and participate in electron transfer reactions. The molecular targets and pathways involved can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with a simpler structure.
Bis(diphenylphosphino)ferrocene: A derivative with two diphenylphosphino groups.
Dimethylaminomethylferrocene: A derivative with a dimethylamino group.
Uniqueness
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- is unique due to its combination of phosphine and amine ligands, which impart specific electronic and steric properties. This makes it particularly useful in catalysis and coordination chemistry, where these properties can be leveraged to achieve desired reactivity and selectivity.
Properties
Molecular Formula |
C43H49FeNP2 |
|---|---|
Molecular Weight |
697.6 g/mol |
IUPAC Name |
cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H39NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-16,18-26,28,35,37-38H,17,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
InChI Key |
UNEZUZSCHCCRNE-UJGURTASSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |
Canonical SMILES |
CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



